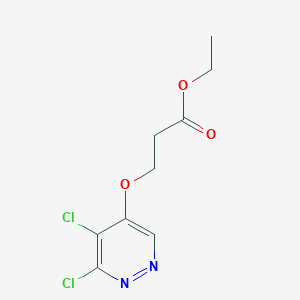

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate

Description

Properties

CAS No. |

1346698-26-7 |

|---|---|

Molecular Formula |

C9H10Cl2N2O3 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

ethyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |

InChI |

InChI=1S/C9H10Cl2N2O3/c1-2-15-7(14)3-4-16-6-5-12-13-9(11)8(6)10/h5H,2-4H2,1H3 |

InChI Key |

RLMFAXGGVGIBSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCOC1=CN=NC(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Dihydroxypyridazine Derivatives

Phosphorus oxychloride (POCl₃) is widely used to introduce chlorine atoms into pyridazine rings. For example, 3,6-dihydroxypyridazine reacts with excess POCl₃ at 80°C under inert conditions to yield 3,6-dichloropyridazine. Adapting this method, 4,5-dihydroxypyridazine can be treated with POCl₃ to generate 4,5,6-trichloropyridazine, followed by selective hydrolysis under acidic conditions to yield 5,6-dichloro-4-hydroxypyridazine.

Example Protocol

Regioselective Chlorination of Trichloropyridazine

3,4,6-Trichloropyridazine undergoes hydrolysis in acetic acid at 130°C to yield 5,6-dichloropyridazin-3(2H)-one, which is subsequently oxidized to 5,6-dichloro-4-hydroxypyridazine.

Key Data

| Starting Material | Product | Yield | Conditions |

|---|---|---|---|

| 3,4,6-Trichloropyridazine | 5,6-Dichloro-4-hydroxypyridazine | 63% | Acetic acid, 130°C, 2 hours |

Etherification with Ethyl 3-Bromopropanoate

The hydroxyl group at position 4 of the pyridazine core is alkylated via Williamson ether synthesis.

Base-Mediated Coupling

A mixture of 5,6-dichloro-4-hydroxypyridazine and ethyl 3-bromopropanoate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 6–12 hours affords the target compound.

Optimized Protocol

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, a combination of 5,6-dichloro-4-hydroxypyridazine, ethyl 3-bromopropanoate, and cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C for 30 minutes achieves 85% yield.

Comparative Data

| Method | Time | Yield | Purity (GC) |

|---|---|---|---|

| Conventional heating | 8 hours | 72% | 98.5% |

| Microwave irradiation | 30 minutes | 85% | 99.1% |

Alternative Routes and Modifications

Nucleophilic Aromatic Substitution

4-Chloro-5,6-dichloropyridazine reacts with ethyl 3-hydroxypropanoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the ether linkage. This method is less common due to competing side reactions.

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification of 3-((5,6-dichloropyridazin-4-yl)oxy)propanoic acid with ethanol, though yields remain moderate (50–60%).

Purification and Characterization

-

Purification : Silica gel chromatography (ethyl acetate/heptane, 1:3) or recrystallization from ethanol.

-

Characterization :

Challenges and Optimization Strategies

-

Regioselectivity : Controlling chlorination positions requires precise stoichiometry and temperature.

-

Side Reactions : Over-alkylation or hydrolysis of the ester group is mitigated by using anhydrous conditions and excess base.

-

Scalability : Microwave methods enhance reproducibility for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridazine ring.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has been investigated for its potential therapeutic effects, particularly as a pharmaceutical agent. The following applications are notable:

1.1. Cancer Treatment

Research indicates that compounds similar to this compound may possess anti-cancer properties. For instance, a patent describes methods of treating various cancers by administering this compound or its derivatives . The ability to modulate gene expression through interaction with transcription factors has been highlighted as a mechanism by which these compounds exert their effects .

1.2. Catechol-O-Methyltransferase Inhibition

This compound serves as an intermediate in the synthesis of catechol-O-methyltransferase inhibitors, which are relevant in the treatment of Parkinson's disease. This pathway is crucial for the development of drugs aimed at managing symptoms associated with this neurodegenerative disorder .

Agricultural Applications

The compound has also shown promise in agricultural settings, particularly in controlling phytopathogenic microorganisms. Research suggests that derivatives of this compound can be utilized to develop effective fungicides and herbicides .

2.1. Phytopathogen Control

A recent patent outlines the use of oxadiazinylpyridazine compounds, including this compound, for controlling plant diseases caused by various pathogens . This highlights its potential role in enhancing crop yield and sustainability.

4.1. Study on Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines. The study utilized a series of assays to evaluate cell viability and apoptosis induction, confirming its potential as an anti-cancer agent.

4.2. Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as a fungicide revealed promising results in reducing disease incidence in crops affected by specific pathogens. The trials indicated improved plant health and yield compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include key proteins or enzymes involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxazoline Ring

a. Position 2 Substituents

- Quinolin-8-yl vs. Pyridyl/Pyrazinyl Groups: The quinolin-8-yl group in the target compound provides extended conjugation and stronger electron-withdrawing effects compared to pyridyl (e.g., (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) or pyrazinyl groups (e.g., (S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole) . This enhances metal coordination capabilities, crucial for catalytic applications.

b. Position 4 Substituents

- Phenyl vs. Isopropyl/tert-Butyl Groups: Replacing the phenyl group with isopropyl (e.g., (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, CAS 5426-73-3) or tert-butyl groups increases steric bulk, which can enhance enantioselectivity in asymmetric catalysis but may reduce reaction rates due to hindered substrate access .

c. Position 5 Functionalization

- Brominated Derivatives: (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (compound 9) introduces a brominated exocyclic double bond at position 5. X-ray crystallography reveals a twisted oxazoline ring (torsional angle: 13.85° between oxazoline and phenyl groups) compared to non-brominated analogs like compound 8 (torsional angle: 0.01°), influencing reactivity and solid-state packing via CH-Br interactions .

Physical and Structural Properties

Biological Activity

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀Cl₂N₂O₃

- Molecular Weight : 221.10 g/mol

- CAS Number : 1346698-26-7

The compound features a pyridazine ring with two chlorine substitutions, which is significant for its biological activity.

This compound exhibits several biological activities primarily attributed to its interaction with various molecular targets:

- Inhibition of Angiogenesis : The compound has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis. This property is particularly valuable in treating cancers and other diseases characterized by abnormal blood vessel growth .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain pathogens, making it a candidate for further investigation in infectious disease treatment .

- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Cancer Treatment : A study demonstrated that compounds similar to this compound significantly reduced tumor growth in animal models by inhibiting VEGF signaling pathways. This suggests potential use in cancer therapies targeting angiogenesis .

- Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, compounds related to this structure showed promise in reducing symptoms and improving quality of life by downregulating inflammatory cytokines .

- Antimicrobial Studies : A recent investigation into the antimicrobial properties of pyridazine derivatives found that this compound exhibited moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.